molecular formula C14H17Cl3O8 B15136433 (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside

(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside

Cat. No.: B15136433
M. Wt: 419.6 g/mol
InChI Key: TYELUJWIGHLZGC-MMUFKSSJSA-N
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Description

(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is a chlorophenyl glycoside that can be isolated from the plant Lilium regale . . Its unique structure, which includes multiple chlorine atoms and a glucopyranoside moiety, makes it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves several stepsThe final step involves the glycosylation of the chlorophenyl compound with a glucopyranoside . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves its interaction with specific molecular targets. The compound’s chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate the compound’s uptake into cells, where it can exert its effects on various biochemical pathways .

Comparison with Similar Compounds

(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is unique due to its specific combination of chlorination and glycosylation. Similar compounds include:

Properties

Molecular Formula

C14H17Cl3O8

Molecular Weight

419.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H17Cl3O8/c1-23-13-7(16)4(6(15)10(20)8(13)17)3-24-14-12(22)11(21)9(19)5(2-18)25-14/h5,9,11-12,14,18-22H,2-3H2,1H3/t5-,9-,11+,12-,14-/m1/s1

InChI Key

TYELUJWIGHLZGC-MMUFKSSJSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1Cl)O)Cl)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)O)Cl)COC2C(C(C(C(O2)CO)O)O)O)Cl

Origin of Product

United States

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